6-[(4-nitrobenzoyl)amino]hexanoic Acid
Overview
Description
6-[(4-nitrobenzoyl)amino]hexanoic acid is an organic compound with the molecular formula C13H16N2O5. It belongs to the class of nitrobenzenes and is characterized by the presence of a nitrobenzoyl group attached to an aminohexanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-nitrobenzoyl)amino]hexanoic acid typically involves the reaction of 4-nitrobenzoic acid with hexamethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(4-nitrobenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-[(4-aminobenzoyl)amino]hexanoic acid.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 4-nitrobenzoic acid and hexamethylenediamine.
Scientific Research Applications
6-[(4-nitrobenzoyl)amino]hexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(4-nitrobenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets. For example, it has been shown to target the phosphotyrosine-binding pocket of YopH, an essential virulence factor of Yersinia pestis . By binding to this pocket, the compound inhibits the activity of YopH, thereby reducing the virulence of the bacteria. This mechanism highlights its potential as an antivirulence agent .
Comparison with Similar Compounds
Similar Compounds
- **6-[(4-nitrophenyl)formamido]hexanoic acid
- **6-(4-Nitrobenzamido)hexanoic acid
- **6-(4-Nitro-benzoylamino)-hexanoic acid
- **6-{[(4-nitrophenyl)carbonyl]amino}hexanoic acid
Uniqueness
6-[(4-nitrobenzoyl)amino]hexanoic acid is unique due to its specific structure, which allows it to interact with particular molecular targets such as YopH. This specificity makes it a valuable compound for research into bacterial virulence and potential therapeutic applications .
Properties
IUPAC Name |
6-[(4-nitrobenzoyl)amino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-12(17)4-2-1-3-9-14-13(18)10-5-7-11(8-6-10)15(19)20/h5-8H,1-4,9H2,(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUKPUCOWZIKDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396239 | |
Record name | SBB057656 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-12-0 | |
Record name | SBB057656 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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